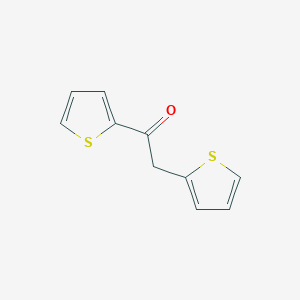

1,2-Bis(thiophen-2-yl)ethan-1-one

Description

Significance of Thiophene-Containing Organic Molecules in Contemporary Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a key building block in a multitude of functional organic molecules. Its unique electronic properties, arising from the heteroatom, make it a valuable component in the design of materials with specific electronic and optical characteristics. Thiophene-based compounds have garnered substantial attention in materials science, where their inherent conductivity and thermal stability are harnessed for applications in organic electronics, including solar cells, transistors, and displays. bldpharm.com

Beyond materials science, the thiophene motif is a privileged structure in medicinal chemistry. angenechemical.com Its presence in a wide array of pharmaceuticals, from antibiotics and anti-inflammatory agents to anticancer drugs, underscores its importance in drug design and development. angenechemical.com The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity. angenechemical.comguidechem.com

Overview of Ethanone (B97240) Derivatives in Organic Synthesis and Materials Science

Ethanone derivatives, characterized by a carbonyl group bonded to a methyl group and another organic substituent, are fundamental intermediates in organic synthesis. researchgate.net The reactivity of the carbonyl group allows for a vast number of chemical transformations, making ethanones valuable precursors for the construction of more complex molecular architectures. researchgate.net

In the realm of materials science, ethanone derivatives serve as building blocks for polymers and other functional materials. The incorporation of ethanone moieties can influence the physical and chemical properties of these materials, such as their solubility, thermal stability, and photochemical behavior. For instance, the synthesis of various ethanone derivatives has been explored in the development of compounds with potential anti-inflammatory and anti-osteoporosis activities. bldpharm.com

Research Context and Scope of 1,2-Bis(thiophen-2-yl)ethan-1-one Studies

This compound, with the chemical formula C₁₀H₈OS₂, is a specific ethanone derivative that incorporates two thiophene rings. nih.gov The structure suggests a molecule with the potential to exhibit the advantageous electronic properties of thiophenes, combined with the reactive utility of the ethanone core.

While detailed research studies focusing exclusively on this compound are not extensively available in publicly accessible literature, its existence is confirmed through chemical supplier databases, which provide basic physical and chemical data.

| Property | Value | Source |

|---|---|---|

| CAS Number | 53119-26-9 | bldpharm.comnih.gov |

| Molecular Formula | C₁₀H₈OS₂ | bldpharm.comnih.gov |

| Molecular Weight | 208.30 g/mol | nih.gov |

The study of structurally related compounds, such as di(thiophen-2-yl)alkane diones, provides valuable context. For example, research on compounds like 1,6-di(thiophen-2-yl)hexane-1,6-dione has detailed their synthesis via acylation reactions and characterization using spectroscopic methods like NMR. These studies often explore the potential of such molecules as precursors for more complex heterocyclic systems through cyclocondensation reactions. The investigation of these analogous structures highlights the general interest in the chemical community in molecules combining thiophene and carbonyl functionalities for the development of novel materials and biologically active compounds. Further research into this compound would be necessary to fully elucidate its specific properties and potential applications.

Properties

IUPAC Name |

1,2-dithiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQFNXBESFIQOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318865 | |

| Record name | 1,2-Di-2-thienylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53119-26-9 | |

| Record name | 1,2-Di-2-thienylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53119-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Di-2-thienylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Thiophen 2 Yl Ethan 1 One and Its Derivatives

Established Synthetic Routes to the Core Compound

The foundational methods for synthesizing 1,2-bis(thiophen-2-yl)ethan-1-one primarily rely on classical organic reactions, including condensation and functionalization of the thiophene (B33073) rings.

Classical Condensation Reactions

Claisen condensation represents a fundamental approach for the formation of the β-keto ester precursor to this compound. masterorganicchemistry.comlibretexts.org This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In the context of synthesizing the target molecule, this could involve the reaction of an ester of thiophene-2-carboxylic acid with 2-acetylthiophene (B1664040). The mechanism proceeds through the formation of an enolate from 2-acetylthiophene, which then acts as a nucleophile, attacking the carbonyl carbon of the thiophene-2-carboxylic acid ester. Subsequent elimination of the alkoxy group from the ester yields the desired β-diketone, which can then be selectively deacylated to afford this compound. The choice of base and reaction conditions is crucial to favor the desired cross-condensation over self-condensation of the starting materials.

A study on the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate (B1210297) highlighted that the reaction preferentially occurs at the methoxycarbonyl group in the 2-position of the thiophene ring. chempap.org While this specific reaction does not produce the target compound, it underscores the reactivity of thiophene esters in Claisen-type condensations.

Functionalization Approaches for Thiophene Rings

Friedel-Crafts acylation is a powerful and widely used method for introducing acyl groups onto aromatic rings, including thiophene. researchgate.netstackexchange.com Thiophene is known to undergo electrophilic substitution, such as acylation, with high regioselectivity at the 2-position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. stackexchange.com

A plausible route to this compound via Friedel-Crafts acylation involves the reaction of thiophene with 2-(thiophen-2-yl)acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). researchgate.netgoogle.com The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.

A patent describes the synthesis of 2-chloroacetyl thiophene through a Friedel-Crafts reaction of thiophene and 2-chloroacetyl chloride. google.com This intermediate could then potentially be reacted with another equivalent of thiophene via a second Friedel-Crafts alkylation or a related coupling reaction to form the desired product. The use of solid acid catalysts, such as Hβ zeolite, has also been explored for the acylation of thiophene with acetic anhydride, offering a more environmentally benign alternative to traditional Lewis acids. tsijournals.com

Advanced Synthetic Strategies and Catalytic Methods

Modern synthetic chemistry offers more sophisticated and efficient methods for the construction of complex molecules like this compound, often employing transition metal catalysts and one-pot procedures.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are invaluable tools for the formation of carbon-carbon bonds. These methods could be strategically employed to synthesize this compound.

For instance, a Suzuki coupling approach could involve the reaction of a 2-thienylboronic acid with a 2-halo-1-(thiophen-2-yl)ethan-1-one. The palladium catalyst, in the presence of a suitable base and ligand, facilitates the coupling of the two thiophene-containing fragments. The synthesis of various functionalized cyclopropylthiophenes has been successfully achieved using Suzuki-Miyaura cross-coupling, demonstrating the utility of this method for creating C-C bonds involving the thiophene ring. mdpi.comsemanticscholar.org

The Heck reaction, which couples an unsaturated halide with an alkene, could also be envisioned for the synthesis of a precursor to the target molecule. rsc.org For example, coupling of 2-bromothiophene (B119243) with 1-(thiophen-2-yl)ethen-1-one, followed by reduction of the double bond, would yield this compound.

A study on a regiospecific palladium-catalyzed cross-coupling reaction of the operational equivalent of the dianion 1,3-dilithiopropyne with aromatic iodides reported the synthesis of 2-(propyn-1-yl)thiophenes, showcasing the potential of palladium catalysis in functionalizing thiophenes. ucr.ac.cr

One-Pot Reaction Systems

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. The development of a one-pot synthesis for this compound or its derivatives would be a highly desirable advancement.

While a specific one-pot synthesis for the title compound is not extensively documented, various one-pot methods for the synthesis of substituted thiophenes have been reported. For example, an efficient one-pot synthesis of polyhydroquinoline derivatives has been achieved via a four-component Hantzsch condensation, which included thiophene-2-carboxaldehyde as a substrate. semanticscholar.org This demonstrates the feasibility of incorporating thiophene moieties in multicomponent, one-pot reactions. Another example is the one-pot synthesis of fluorescent 2,5-dihydro-1,2,3-triazine derivatives from a cascade rearrangement sequence. universityofgalway.ie Such strategies could potentially be adapted for the synthesis of this compound by careful selection of starting materials and reaction conditions.

Preparation of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound allows for the fine-tuning of its chemical and physical properties. Functional groups can be introduced either by using substituted starting materials in the synthetic routes described above or by post-synthetic modification of the core structure.

For example, starting with substituted thiophenes in a Friedel-Crafts acylation or a transition metal-catalyzed coupling reaction would directly lead to functionalized derivatives. A publication details the synthesis of new functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolines, which are derivatives containing a thiophene-2-yl group. rsc.org Another paper describes the reactions of new thienothiophene derivatives, starting from 1,1'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)-bis(2-bromo-ethanone), to create a variety of bis-heterocyclic compounds. mdpi.com

The ketone functionality in this compound also serves as a handle for further derivatization. For instance, it can be reduced to the corresponding alcohol, converted to an imine or oxime, or used in aldol (B89426) or Wittig-type reactions to extend the carbon framework. A study on the synthesis and reactions of di(thiophen-2-yl)alkane diones demonstrated the reduction of the ketone groups to alcohols and their subsequent cyclocondensation reactions. nih.gov

Synthesis of Chalcone (B49325) Analogues

The synthesis of chalcone analogues incorporating a thiophene ring is a cornerstone for creating a wide range of biologically active molecules. The most prevalent and efficient method for this transformation is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of a substituted 2-acetylthiophene with an aromatic aldehyde.

The general reaction scheme involves dissolving the 2-acetylthiophene derivative and a suitable aromatic aldehyde in a solvent like ethanol (B145695). A base, commonly sodium hydroxide (B78521) or potassium hydroxide, is then added to catalyze the reaction, which proceeds at room temperature or with gentle heating to afford the corresponding (E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-one (a thiophene-containing chalcone). researchgate.netacs.org The reaction's success and yield often depend on the specific substituents on the aromatic aldehyde.

For instance, the reaction of 2-acetylthiophene with 3,4-dimethoxybenzaldehyde (B141060) in ethanol with a sodium hydroxide catalyst, stirred overnight at room temperature, yields 3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with a 63% yield. researchgate.net Similarly, bis-chalcone derivatives, which contain two chalcone moieties, can be synthesized. This is achieved through the Claisen-Schmidt condensation of a diacetyl precursor with two equivalents of thiophene-2-carbaldehyde (B41791) or by reacting two equivalents of 1-(thiophen-2-yl)ethan-1-one with a bis-aldehyde. acs.orgnih.gov

| Reactant 1 (Ketone) | Reactant 2 (Aldehyde) | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Acetylthiophene | 3,4-Dimethoxybenzaldehyde | NaOH / Ethanol | 3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 63% | researchgate.net |

| 1-(Thiophen-2-yl)ethan-1-one (2 equiv.) | Terephthalaldehyde (1 equiv.) | KOH / Ethanol | 1,4-Bis(3-(thiophen-2-yl)prop-2-en-1-oyl)benzene | Not Specified | nih.gov |

| 5-Chloro-2-acetylthiophene | Various Aromatic Aldehydes | Not Specified | Thiophene-appended chalcones | Moderate | researchgate.net |

Formation of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically synthesized through the condensation of a primary amine with an active carbonyl group (aldehyde or ketone). The thiophene-ethanone core and its aldehyde analogue, thiophene-2-carbaldehyde, are excellent substrates for creating a variety of Schiff base derivatives.

The synthesis is often a straightforward one-pot reaction. For example, reacting 1-(5-chlorothiophen-2-yl)ethanone with 2-(piperidin-4-yl)ethanamine (B1607912) in dichloromethane (B109758) at room temperature yields the corresponding imine in high yield (80-90%). najah.edu Similarly, thiophene-2-carbaldehyde reacts with various amines, such as N¹,N¹-diethylethane-1,2-diamine in dichloromethane, to produce the Schiff base (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine. acs.orgnih.gov Microwave-assisted synthesis has also been employed to accelerate the formation of imine derivatives from imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) and various aromatic amines, achieving moderate to good yields in a significantly reduced reaction time. nih.gov

| Carbonyl Compound | Amine Compound | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-(5-Chlorothiophen-2-yl)ethanone | 2-(Piperidin-4-yl)ethanamine | Dichloromethane, Room Temp, 3h | (E)-1-(5-chlorothiophen-2-yl)-N-(2-(piperidin-4-yl)ethyl)ethan-1-imine | 80-90% | najah.edu |

| Thiophene-2-carbaldehyde | N¹,N¹-Diethylethane-1,2-diamine | Dichloromethane, 25°C, 48h | (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine | 93% | acs.orgnih.gov |

| Thiophene-2-carbaldehyde | Benzene-1,4-diamine | Not Specified | Bis(thiophen-2-yl-methylene)benzene-1,4-diamine | Not Specified | researchgate.net |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aromatic Amines | Microwave (200W), Ethyl Alcohol, 80-85°C, 40-120 min | Imine-bearing imidazo[1,2-a]pyrimidine (B1208166) derivatives | 60-85% | nih.gov |

Construction of Bis-Heterocyclic Systems Incorporating the Thiophene-Ethanone Moiety

The chalcone analogues derived from thiophene-ethanone are exceptionally useful intermediates for constructing more complex bis-heterocyclic systems. These α,β-unsaturated ketones contain a reactive framework that is amenable to a variety of cyclization and cycloaddition reactions, leading to five- and six-membered heterocyclic rings. libretexts.orgyoutube.comlibretexts.org

A prominent example is the synthesis of pyrazole (B372694) derivatives. Thiophene-containing chalcones readily undergo cyclocondensation reactions with hydrazine (B178648) derivatives to form pyrazolines, which can be further oxidized to pyrazoles. niscair.res.in For instance, reacting a chalcone like 3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one with phenylhydrazine (B124118) in the presence of a base yields the corresponding 5-aryl-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. japsonline.comjapsonline.com Yields for these reactions are generally good, ranging from 60% to over 90%. japsonline.comjapsonline.com

Another strategy involves using the chalcones in [3+2] annulation reactions. The reaction of thiophene-appended chalcones with aryl hydrazine hydrochlorides in aqueous acetic acid under reflux conditions produces thiophene-pyrazole hybrids in good yields. semanticscholar.org Beyond pyrazoles, these versatile precursors can be used to synthesize other heterocyclic systems. The reaction of bis-chalcones with thioglycolic acid or ethyl cyanoacetate (B8463686) can lead to the formation of bis-thiazolidinone or bis-cyanopyridine derivatives, respectively. niscair.res.in Furthermore, bis-2-bromoacetylthieno[2,3-b]thiophene can serve as a precursor for novel bis-thieno[2,3-b]thiophene derivatives by reacting with urea, thiourea, or guanidine. mdpi.com

| Thiophene Precursor | Reagent | Reaction Conditions | Heterocyclic Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(2-Methoxyphenyl)-1-thiophen-2-yl-2-propen-1-one | Phenylhydrazine | NaOH (20% w/v) | 5-(2-Methoxyphenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | 80.84% | japsonline.comjapsonline.com |

| 3-(2,5-Dimethoxyphenyl)-1-thiophen-2-yl-2-propen-1-one | Phenylhydrazine | NaOH (20% w/v) | 5-(2,5-Dimethoxyphenyl)-1-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole | 93.14% | japsonline.com |

| Thiophene-appended chalcones | Aryl hydrazine hydrochlorides | Aqueous Acetic Acid (30%), Reflux, 2-3h | Thiophene-pyrazole hybrids | Good | semanticscholar.org |

| Bis-chalcone derivative | 2,4-Dinitrophenylhydrazine | Glacial Acetic Acid, Reflux, 13h | Bis-pyrazolo derivative | Good | niscair.res.in |

| Bis-2-bromoacetylthieno[2,3-b]thiophene | Urea / Thiourea | EtOH / TEA, Reflux, 4-6h | Bis-oxazole / Bis-thiazole derivatives | Not Specified | mdpi.com |

Spectroscopic and Structural Elucidation Techniques in Research on 1,2 Bis Thiophen 2 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within the 1,2-Bis(thiophen-2-yl)ethan-1-one molecule. The ¹H NMR spectrum provides key information through chemical shifts (δ), signal multiplicity, and integration values.

The protons on the two thiophene (B33073) rings and the ethanone (B97240) bridge exhibit characteristic signals. The methylene (B1212753) protons (-CH2-) of the ethanone bridge typically appear as a singlet, indicating their chemical equivalence. The protons on the thiophene rings resonate in the aromatic region, usually between 7.0 and 8.0 ppm. The specific coupling patterns (doublets, triplets, or doublet of doublets) and their coupling constants (J values) allow for the precise assignment of each proton on the thiophene rings, confirming their substitution pattern.

Interactive Data Table: ¹H NMR Spectral Data of this compound Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Assignment |

| 1-(Thiophen-2-yl)ethan-1-one | CDCl₃ | 7.29 – 7.15 (m, 1H), 6.95 (d, J = 4.1 Hz, 2H), 5.16 – 4.98 (m, 1H), 2.77 – 2.29 (m, 1H), 1.58 (d, J = 6.4 Hz, 3H) | Ar-H, CH, OH, CH₃ rsc.org |

| 1-(4-(Thiophen-2-yl)phenyl)ethanone | CDCl₃ | 8.02 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 7.31-7.27 (m, 3H), 2.65 (s, 3H) | Ar-H, CH₃ rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the ketone group is a particularly notable feature, appearing at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the thiophene rings resonate in the aromatic region (approximately 120-150 ppm), with the exact shifts depending on their position relative to the sulfur atom and the ethanone substituent. The methylene carbon (-CH2-) of the ethanone bridge gives a signal in the aliphatic region of the spectrum.

Interactive Data Table: ¹³C NMR Spectral Data of this compound Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Assignment |

| 1-(Thiophen-2-yl)ethan-1-ol | CDCl₃ | 149.95, 126.73, 126.69, 124.50, 124.42, 123.28, 123.24, 66.28, 25.33, 25.29 | Aromatic C, C-OH, CH₃ rsc.org |

| 1-(Thiophen-2-yl)ethan-1-one derivative | CDCl₃ | 163.08, 148.23, 136.92, 122.35, 119.93, 68.91, 24.40 | C=O, Aromatic C, C-OH, CH₃ rsc.org |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. researchgate.net This peak typically appears in the region of 1650-1700 cm⁻¹. Other characteristic bands include those for the C-H stretching of the thiophene rings (around 3100 cm⁻¹) and the aliphatic C-H stretching of the methylene group. The C=C stretching vibrations of the thiophene rings are observed in the 1400-1600 cm⁻¹ region, while C-S stretching vibrations can be found at lower wavenumbers. iosrjournals.org Raman spectroscopy provides complementary information, particularly for the non-polar C=C and C-S bonds. mdpi.com

Interactive Data Table: Characteristic IR and Raman Bands for Thiophene Derivatives

| Functional Group | Technique | Wavenumber (cm⁻¹) | Intensity | Reference |

| C=O (Ketone) | IR | 1680–1750 | Strong | libretexts.org |

| C=C (Thiophene Ring) | IR | 1514-1532, 1430-1454, 1347-1367 | - | iosrjournals.org |

| C-S (Thiophene Ring) | IR | 710-687 | - | iosrjournals.org |

| C=C (Ethylene) | Raman | 1635 | - | researchgate.net |

| C-H (Alkyl) | Raman | - | Bending | mdpi.com |

While this compound itself does not possess strong hydrogen bond donors, studies on related molecules demonstrate that vibrational spectroscopy can be a powerful tool for investigating weak intermolecular interactions. For instance, in blends with polymers containing hydroxyl groups, shifts in the carbonyl (C=O) stretching frequency can indicate the formation of intermolecular hydrogen bonds. mdpi.com

Furthermore, detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the molecule. mdpi.com The relative orientation of the two thiophene rings and the ethanone linker can influence the vibrational frequencies and intensities, allowing for the study of different conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Interactive Data Table: UV-Vis Absorption Data for Related Compounds

| Compound/Composition | Solvent | Absorption Maxima (λmax, nm) | Transition Type |

| PTB7:di(FPh-ThAz-An)-TPA | Dichlorobenzene | ~440 (isosbestic point) | π-π* / n-π |

| PTB7:3,5-di(diMeTPA)-1,2,4-ThdiAz | Dichlorobenzene | - | π-π / n-π* |

| Compound 1 | Tetrahydrofuran | ~350, ~450 | - |

| Compound 2 | Tetrahydrofuran | ~375, ~500 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with the molecular formula C₁₀H₈OS₂, mass spectrometry confirms its molecular mass and provides insights into its structural stability and potential fragmentation pathways under ionization.

The predicted monoisotopic mass of this compound is 208.00166 Da. uni.lu In mass spectrometry analysis, the molecule can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺. Computational tools are often used to predict the collision cross-section (CCS) for these ions, which relates to their shape and size and can aid in their identification. uni.lu

Table 1: Predicted Collision Cross-Section (CCS) Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 209.00894 | 145.3 |

| [M+Na]⁺ | 230.99088 | 156.2 |

| [M-H]⁻ | 206.99438 | 153.4 |

| [M+NH₄]⁺ | 226.03548 | 168.8 |

| [M+K]⁺ | 246.96482 | 152.5 |

| [M+H-H₂O]⁺ | 190.99892 | 140.5 |

| [M+HCOO]⁻ | 252.99986 | 162.9 |

| [M+CH₃COO]⁻ | 267.01551 | 159.8 |

Data sourced from computational predictions. uni.lu

While detailed experimental fragmentation data is not widely published, the structure of this compound suggests several likely fragmentation patterns upon electron ionization. The most probable cleavage events would occur at the bonds adjacent to the carbonyl group, which are typically the weakest points in such ketones. This could lead to the formation of a thenoyl cation (C₅H₃OS⁺, m/z 111) and a thiophen-2-ylmethyl radical, or alternatively, a thiophen-2-ylcarbonyl cation and a benzyl-type radical. Further fragmentation could involve the loss of carbon monoxide (CO) from the thenoyl cation, a common fragmentation pathway for carbonyl-containing compounds.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its solid-state molecular geometry, conformation, crystal packing, and supramolecular interactions is not possible at this time. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis.

Experimental data on the precise bond lengths, bond angles, and dihedral angles that define the molecular geometry and preferred conformation of this compound in the solid state are currently unavailable.

Information regarding the arrangement of molecules within a crystal lattice and the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking, C-H···S interactions) that govern the supramolecular architecture of this compound is not available in the reviewed literature.

Theoretical and Computational Investigations of 1,2 Bis Thiophen 2 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgaps.org It is widely employed to predict the properties of molecules and materials. For 1,2-Bis(thiophen-2-yl)ethan-1-one, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), the molecule's geometry is optimized to find the lowest energy conformation. researchgate.netresearchgate.net This optimized structure corresponds to a local minimum on the potential energy surface, and its stability can be confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. The energetic stability of the molecule is a key factor in its synthesis and persistence in various chemical environments. For instance, conformational analysis can be performed by scanning potential energy surfaces along specific dihedral angles to identify the most stable conformers. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. researchgate.net The energies of these orbitals and their gap are crucial for predicting how the molecule will interact with other species and its potential applications in electronic devices.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different colors to represent varying electrostatic potentials on the molecule's surface. Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. For molecules containing heteroatoms like sulfur and oxygen, the MEP map can highlight these atoms as potential centers for interaction. researchgate.net

Global Reactivity Descriptors:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is approximated as μ ≈ -(I+A)/2, where I is the ionization potential and A is the electron affinity. arxiv.org

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (I-A)/2. arxiv.org

Global Softness (S): Is the reciprocal of global hardness (S = 1/η) and indicates the molecule's capacity to receive electrons. arxiv.org

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = μ²/2η. arxiv.org

| Descriptor | Value |

|---|---|

| Chemical Potential (μ) | -4.3 eV |

| Chemical Hardness (η) | 2.2 eV |

| Global Softness (S) | 0.45 eV⁻¹ |

| Electrophilicity Index (ω) | 4.20 eV |

Local Reactivity Descriptors:

Fukui Function (f(r)): Identifies the most reactive sites in a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. arxiv.org These functions help in predicting the regioselectivity of chemical reactions.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-Vis absorption spectra. iastate.eduresearchgate.netgitlab.iocore.ac.uk By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum of this compound. iastate.eduresearchgate.net This information is vital for understanding the molecule's behavior upon light absorption and its potential use in applications like organic light-emitting diodes (OLEDs) or as a photosensitizer. The calculations can also elucidate the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions. iastate.edu

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 3.54 | 350 | 0.85 | HOMO → LUMO |

| 4.13 | 300 | 0.25 | HOMO-1 → LUMO |

Computational Studies on Reaction Mechanisms

Computational chemistry provides a powerful platform to investigate the mechanisms of chemical reactions involving this compound. patonlab.com By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and transition states. patonlab.com This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of the reaction's feasibility and selectivity. For instance, the reaction of this compound with various reagents to form new heterocyclic compounds can be computationally modeled to predict the most likely products and optimize reaction conditions. mdpi.comnih.gov

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters. These theoretical predictions are crucial for understanding the molecule's electronic structure, vibrational modes, and the chemical environment of its constituent atoms.

Computational investigations into thiophene-containing compounds often utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, frequently paired with a basis set like 6-311+G(2d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. nih.govnih.govmdpi.com Such calculations can predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra (UV-Vis).

The prediction of NMR chemical shifts involves calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. nih.govmdpi.com This allows for a direct comparison with experimental NMR spectra, aiding in the assignment of signals to specific atoms within the molecule.

Vibrational frequency calculations are used to predict the IR spectrum. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. The resulting frequencies correspond to the absorption bands in the IR spectrum, and their intensities can also be estimated. These theoretical spectra are invaluable for assigning experimental vibrational bands to specific functional groups and modes of vibration, such as C=O stretching, C-C stretching within the thiophene (B33073) rings, and C-H bending. mdpi.com

Furthermore, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.com This approach calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These predictions help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Below are data tables representing the kind of predicted spectroscopic parameters that would be generated for this compound using these computational methods.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table illustrates the predicted NMR chemical shifts for this compound, calculated using the DFT/B3LYP method. The atom numbering corresponds to the standard IUPAC nomenclature for the compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 195.2 |

| CH₂ | 4.35 | 45.8 |

| Thiophene C (α to C=O) | - | 143.5 |

| Thiophene CH (β to C=O) | 7.85 | 134.1 |

| Thiophene CH (β' to C=O) | 7.20 | 128.5 |

| Thiophene C (α to S, in C=O ring) | 7.70 | 132.5 |

| Thiophene C (α to CH₂) | - | 138.1 |

| Thiophene CH (β to CH₂) | 7.05 | 126.2 |

| Thiophene CH (β' to CH₂) | 6.98 | 124.9 |

| Thiophene CH (α to S, in CH₂ ring) | 7.30 | 127.3 |

Predicted Vibrational Frequencies

This table presents a selection of predicted vibrational frequencies for key functional groups in this compound. The assignments are based on the potential energy distribution (PED) from the calculation.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | 1665 | Carbonyl stretch |

| ν(C-C) | 1510 | Thiophene ring C-C stretch |

| ν(C-S) | 850 | Thiophene ring C-S stretch |

| δ(CH₂) | 1420 | Methylene (B1212753) scissoring |

| γ(C-H) | 725 | Thiophene C-H out-of-plane bend |

Predicted Electronic Transitions

The predicted electronic transitions and their corresponding absorption wavelengths are shown below, as calculated by TD-DFT.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 280 | 0.21 | HOMO-1 → LUMO |

| S₀ → S₃ | 255 | 0.15 | HOMO → LUMO+1 |

These theoretical predictions provide a detailed picture of the spectroscopic characteristics of this compound, which is essential for its identification and for understanding its chemical and physical behavior. The close agreement often found between such theoretical results and experimental data for similar compounds underscores the reliability of these computational approaches. nih.gov

Advanced Applications and Future Research Directions in Materials Science

Applications in Organic Electronics and Optoelectronics

The electron-rich nature and susceptibility to polymerization of the thiophene (B33073) ring are central to the application of its derivatives in electronic and optoelectronic devices. These materials are prized for their tunable properties and potential in creating lightweight, flexible electronics.

Precursors for Conjugated Polymers and Oligomers

1,2-Bis(thiophen-2-yl)ethan-1-one serves as a key precursor for synthesizing conjugated polymers and oligomers. The thiophene units provide the necessary π-conjugated backbone for charge transport, a fundamental requirement for semiconductor materials. The presence of two thiophene rings within one molecule makes it an attractive starting point for creating larger, well-defined polymeric structures.

Polythiophenes, polymers derived from thiophene monomers, become electrically conductive upon partial oxidation wikipedia.org. However, polythiophene itself is often difficult to process. The introduction of substituents onto the thiophene ring, as seen in this compound, can improve solubility and processability, leading to more useful materials for electronic applications wikipedia.org. The ketone functional group and the methylene (B1212753) bridge in this compound offer sites for further chemical modification, allowing for the fine-tuning of the resulting polymer's electronic and physical properties. For instance, the carbonyl group can be used in condensation reactions to extend the conjugated system, leading to polymers with tailored band gaps and charge-carrier mobilities.

Electrochemical Polymerization Studies

Electrochemical polymerization is a primary method for producing conductive polythiophene films directly onto electrode surfaces wikipedia.org. Studies on the electropolymerization of thiophene and its derivatives have revealed that the process is significantly influenced by the starting monomer. The presence of oligomers like 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene can dramatically accelerate the rate of polymerization and lower the required oxidation potential compared to the polymerization of thiophene monomer alone dtic.mil.

This effect is attributed to the lower oxidation potential of the oligomers, which facilitates the initial steps of polymer chain growth dtic.mil. A compound like this compound, which contains two thiophene units, is expected to behave similarly to bithiophene, facilitating a more efficient polymerization process. The mechanism involves the oxidation of the thiophene units to form radical cations, which then couple to extend the polymer chain. For an oligomer with 'n' thiophene units, the probability of chain growth is primarily through the radical cations formed at the terminal rings dtic.mil. While the flexible ethanone (B97240) linker in this compound disrupts direct conjugation between the two rings, their proximity can still influence the electronic properties and polymerization behavior.

| Parameter | Effect of Bithiophene/Terthiophene Addition |

| Induction Period | Significantly reduced dtic.mil |

| Rate of Polymer Growth | Markedly higher after the induction period dtic.mil |

| Required Potential | Lowered, enabling polymerization at less positive potentials dtic.mil |

| Polymer Formation | Enables polymer formation where none is observed with monomer alone dtic.mil |

Mechanofluorochromic Properties of Thiophene-Based Compounds

Mechanofluorochromic (MFC) materials are a fascinating class of "smart" materials that change their fluorescence properties in response to mechanical stimuli such as grinding, shearing, or pressure rsc.org. This phenomenon arises from the alteration of molecular packing and intermolecular interactions, leading to a shift in the emission wavelength. Thiophene-based compounds have emerged as promising candidates for MFC materials nih.govrsc.org.

The introduction of thiophene rings into fluorescent molecules can promote weak intermolecular interactions (e.g., C–H···S) that are sensitive to mechanical force rsc.org. Research on thiophene-containing tetraphenylethene derivatives has shown that these compounds exhibit both aggregation-induced emission (AIE) and reversible mechanofluorochromism nih.govrsc.org. In their initial crystalline state, these materials emit light of a specific color. Upon grinding, the crystalline structure is disrupted, leading to an amorphous state with different molecular packing and a bathochromic (red-shifted) emission rsc.org. This process is often reversible; fuming the ground powder with a solvent can restore the original crystalline state and fluorescence color. The twisted structure of many of these molecules helps prevent fluorescence quenching in the solid state rsc.orgrsc.org.

| Compound Type | Mechanical Stimulus | Observed Change |

| Thiophene-tetraphenylethene derivatives | Grinding | Reversible change in fluorescence color (e.g., blue-green to yellow) rsc.org |

| Pyrene-thiophene dyes | Grinding / Compression | Large bathochromic (red) shift in emission wavelength rsc.org |

Coordination Chemistry and Ligand Design

The ability of this compound to act as a ligand, or be easily converted into one, makes it a valuable component in coordination chemistry. The resulting metal complexes have applications in catalysis, materials science, and biological systems.

Synthesis and Characterization of Metal Complexes

While this compound itself can coordinate to metals through its carbonyl oxygen, it is more commonly used as a precursor to synthesize more complex ligands, such as Schiff bases. Schiff base ligands are formed by the condensation reaction between a primary amine and a carbonyl compound (like the ketone group in this compound) ekb.eg. These thiophene-derived Schiff base ligands are excellent chelators for a wide variety of metal ions.

The synthesis of metal complexes typically involves reacting the thiophene-based ligand with a metal salt (e.g., chlorides, bromides, or nitrates) in a suitable solvent like methanol (B129727) or ethanol (B145695), often with heating under reflux nanobioletters.comrdd.edu.iq. The resulting complexes precipitate from the solution and can be isolated by filtration. These complexes are then thoroughly characterized using a suite of analytical techniques to determine their structure and properties.

Common Characterization Techniques for Metal Complexes:

FT-IR Spectroscopy: To identify which functional groups of the ligand (e.g., C=N of a Schiff base, C=O) are involved in coordination to the metal ion rdd.edu.iq.

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution acs.org.

UV-Vis Spectroscopy: To study the electronic transitions within the complex and infer its geometry rdd.edu.iq.

X-ray Crystallography: To provide definitive information on bond lengths, bond angles, and the precise coordination geometry around the metal center nih.gov.

Elemental Analysis: To confirm the empirical formula of the synthesized complex acs.orgnih.gov.

Chelation Behavior and Donor Atom Preferences

The chelation behavior of ligands derived from this compound is dictated by the number and type of donor atoms available to bind to a central metal ion. For Schiff base derivatives, the imine nitrogen atom (C=N) is a primary coordination site ekb.egnanobioletters.com. Depending on the amine used to form the Schiff base, other donor atoms like oxygen (from a phenol) or sulfur (from a thiophenol) can be introduced, creating multidentate ligands that can form highly stable complexes researchgate.net.

The sulfur atom of the thiophene ring can also participate in coordination, although it is a softer donor than nitrogen or oxygen and typically binds to softer metal ions. The flexibility of the ligand backbone allows it to adopt various conformations to satisfy the geometric preferences of the metal ion, which can range from tetrahedral to square planar or octahedral nih.govresearchgate.net.

| Ligand Type | Potential Donor Atoms | Common Chelation Mode | Resulting Complex Geometry |

| Thiophene-Schiff Base (from diamine) | N (imine), S (thiophene) | Bidentate (N,S) acs.org | Distorted Tetrahedral nih.gov |

| Thiophene-Schiff Base (from hydrazinecarbothioamide) | N (imine), S (thiocarbonyl), N (pyridine) | Tetradentate (N2S2), Pentadentate (N3S2) researchgate.net | Square Pyramid, Octahedral researchgate.net |

The ability to design ligands with specific donor atoms and geometries allows for the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties.

Development as Corrosion Inhibitors

The presence of heteroatoms like sulfur and nitrogen, along with π-electrons in the aromatic rings of this compound and its derivatives, makes them excellent candidates for corrosion inhibitors. These molecules can adsorb onto metal surfaces, forming a protective film that mitigates the corrosive effects of aggressive environments. chemicalpapers.com

Studies on various thiophene-based compounds have demonstrated their effectiveness in protecting mild steel in acidic media. For instance, thiosemicarbazone derivatives have shown significant corrosion inhibition by adsorbing onto the mild steel surface. chemicalpapers.com The efficiency of these inhibitors is often concentration-dependent, with higher concentrations leading to better protection. chemicalpapers.com

The mechanism of inhibition is typically attributed to the adsorption of the inhibitor molecules on the metal surface, which can be described by models such as the Langmuir adsorption isotherm. This adsorption can be a combination of physical (electrostatic) and chemical interactions. Research on a related Schiff-base inhibitor, N¹,N¹'-(ethane-1,2-diyl)bis(N²-(4-dimethyl-amino)benzylidene)-ethane-1,2-diamine) (EDDB), showed that it acts as a mixed-type inhibitor for C-steel in 1.0 M HCl, with inhibition efficiency reaching up to 95.2% at a concentration of 0.005 M. researchgate.net Similarly, 1-(2,5-dihydroxyphenyl) ethanone thiosemicarbazone (DETSC) exhibited an impressive 94.2% inhibition efficiency for mild steel in HCl at a concentration of 0.5 mM. researchgate.net

Table 2: Performance of Thiophene-Related Corrosion Inhibitors

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| N¹,N¹'-(ethane-1,2-diyl)bis(N²-(4-dimethyl-amino)benzylidene)-ethane-1,2-diamine) (EDDB) researchgate.net | C-steel | 1.0 M HCl | 95.2 | 0.005 M |

| 1-(2,5-dihydroxyphenyl) ethanone thiosemicarbazone (DETSC) researchgate.net | Mild Steel | HCl | 94.2 | 0.5 mM |

| 2-chloroacetophenone 4-ethyl-3-thiosemicarbazone (2ClAcTSC) chemicalpapers.com | Mild Steel | 1 M HCl | - | Concentration dependent |

| 2-(benzothiazol-2-yl)pyridin-3-amine (APYBT) researchgate.net | Mild Steel | 1 M HCl | >97 | 1 mM |

Emerging Applications in Chemical Sensors and Probes

The unique electronic and optical properties of thiophene-based materials, including those derived from this compound, make them promising for the development of chemical sensors and probes. mdpi.com These materials can be designed to exhibit changes in their fluorescence or electrochemical properties upon interaction with specific analytes, forming the basis for sensitive and selective detection methods. rsc.orgresearchgate.net

Thiophene-based polymers, in particular, have been explored for their potential in biosensors. Their ability to be functionalized and integrated into electronic devices allows for the creation of platforms for detecting a variety of biological molecules. mdpi.com For example, they have been investigated for applications in DNA detection and as components of biosensors for medical diagnostics. mdpi.com The development of fluorescent thiophene-based materials is a growing area of research, with applications in fluorescent biomarkers and organic light-emitting diodes (OLEDs). rsc.org

The design of these sensors often involves incorporating specific recognition elements into the thiophene-based structure. These elements can selectively bind to the target analyte, triggering a measurable signal. The versatility of thiophene chemistry allows for the synthesis of a wide range of such functionalized materials tailored for specific sensing applications.

Future Perspectives in Design and Synthesis of Advanced Thiophene-Based Materials

The future of thiophene-based materials, including those derived from this compound, is bright, with ongoing research focused on the design and synthesis of novel materials with enhanced properties and functionalities. rsc.org A key area of development is the synthesis of regioregular polythiophenes, which exhibit superior electronic and optoelectronic properties compared to their regiorandom counterparts. rsc.org

Modern synthetic strategies, such as nickel- and palladium-catalyzed cross-coupling reactions, have enabled greater control over the structure and properties of these polymers. rsc.org Direct arylation polymerization (DArP) is emerging as a more sustainable and cost-effective method, as it reduces the need for pre-functionalized monomers. rsc.org

Future research will likely focus on:

Developing novel synthetic methodologies: Exploring new catalytic systems and polymerization techniques to achieve even greater control over the material's architecture and properties. rsc.org

Functionalization of thiophene rings: Introducing various functional groups to the thiophene backbone to tune the electronic, optical, and self-assembly properties of the resulting materials. nih.gov

Creating complex architectures: Designing and synthesizing block copolymers, star-shaped polymers, and other complex structures to access new material properties and applications.

Exploring supramolecular chemistry: Utilizing non-covalent interactions, such as π-π stacking and hydrogen bonding, to control the self-assembly of thiophene-based molecules into well-defined nanostructures. nih.gov

Applications in advanced electronics: Further development of thiophene-based materials for use in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and thermoelectric devices. mdpi.com

By advancing the design and synthesis of these materials, researchers aim to unlock their full potential in a wide range of technological applications, from renewable energy to next-generation electronics and healthcare.

Q & A

Basic: What are the common synthetic routes for 1,2-Bis(thiophen-2-yl)ethan-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between thiophene derivatives. For example, analogous methodologies involve treating substituted aldehydes with catalysts like thiamine hydrochloride (a biomimetic approach) to achieve high yields in shorter reaction times . Optimization includes adjusting solvent polarity, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reactants. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed for regioselective synthesis, where boronic acid derivatives of thiophene react with acetylated precursors under inert atmospheres .

Advanced: How can researchers address low yields or byproduct formation during Pd-catalyzed synthesis of thiophene-containing ketones?

Key challenges include undesired homocoupling of boronic acids or oxidation side reactions. Methodological solutions:

- Use degassed solvents and controlled reaction temperatures (40–60°C) to suppress oxidative side products.

- Introduce additives like tetrabutylammonium bromide (TBAB) to stabilize intermediates and improve coupling efficiency .

- Monitor reaction progress via TLC or GC-MS to isolate intermediates and minimize byproducts.

Basic: What spectroscopic techniques are essential for characterizing this compound?

- FTIR : Confirms carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and thiophene C-S/C=C vibrations.

- ¹H NMR : Identifies aromatic protons on thiophene rings (δ 6.8–7.5 ppm) and the acetyl group (singlet at δ 2.5–2.7 ppm).

- TLC : Validates purity using silica gel plates with hexane/ethyl acetate eluents .

Advanced characterization may involve X-ray crystallography (e.g., SHELXT software ) to resolve molecular geometry and confirm dihedral angles between thiophene rings .

Advanced: How do researchers resolve contradictions in crystallographic data for thiophene derivatives?

Discrepancies in reported dihedral angles (e.g., ∼48° in mechanofluorochromic analogs vs. other derivatives) arise from packing effects or dynamic behavior. Solutions:

- Perform temperature-dependent crystallography to assess conformational flexibility.

- Validate using computational methods (DFT) to compare experimental and theoretical geometries .

- Use high-resolution synchrotron data for ambiguous cases .

Basic: What are the key applications of this compound in materials science?

The compound serves as a precursor for:

- Mechanofluorochromic materials : Twisted thiophene-acetyl motifs enable reversible emission shifts (e.g., yellow-to-green under shear stress) .

- Organic electronics : Planar derivatives enhance charge transport in organic semiconductors.

Advanced: How can electronic properties of thiophene-acetyl derivatives be tuned for optoelectronic devices?

- Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to lower LUMO levels for n-type semiconductors.

- Conjugation extension : Fuse with aromatic systems (e.g., pyrene) to enhance π-π stacking and charge mobility .

- DFT modeling : Predict absorption/emission spectra using B3LYP/6-31G(d) basis sets .

Basic: How is the purity of this compound assessed during synthesis?

- Elemental analysis : Matches experimental C/H/S ratios to theoretical values (error <0.3%).

- HPLC : Quantifies impurities using C18 columns and acetonitrile/water gradients.

- Melting point consistency : Sharp melting points (±2°C) indicate high purity .

Advanced: What strategies mitigate toxicity or instability in thiophene-based compounds during biological studies?

- Derivatization : Replace labile acetyl groups with stable bioisosteres (e.g., trifluoromethyl ketones) .

- Encapsulation : Use liposomal carriers to reduce off-target effects.

- Safety protocols : Follow SDS guidelines for handling corrosive intermediates (e.g., PPE, fume hoods) .

Basic: How is computational chemistry applied to study this compound?

- Density-functional theory (DFT) : Calculates electron density distributions, HOMO-LUMO gaps, and reaction pathways .

- Molecular docking : Screens for binding affinity with biological targets (e.g., SARS-CoV-2 main protease ).

Advanced: What experimental and computational methods validate mechanofluorochromic mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.